molecular formula C18H17N3O4 B5256405 2,6-dimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide

2,6-dimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide

Cat. No.: B5256405
M. Wt: 339.3 g/mol
InChI Key: GXKWSDVNKJNGIU-UHFFFAOYSA-N
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Description

2,6-Dimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is a synthetic organic compound that features a benzamide core substituted with methoxy groups at the 2 and 6 positions, and a 1,2,4-oxadiazole ring attached via a phenylmethyl linkage

Properties

IUPAC Name

2,6-dimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c1-23-13-9-6-10-14(24-2)16(13)18(22)19-11-15-20-17(21-25-15)12-7-4-3-5-8-12/h3-10H,11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXKWSDVNKJNGIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NCC2=NC(=NO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing automated purification systems to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy groups on the benzene ring can undergo oxidation to form quinones under strong oxidative conditions.

    Reduction: The oxadiazole ring can be reduced to form corresponding amines under hydrogenation conditions.

    Substitution: The methoxy groups can be substituted by nucleophiles such as halides or amines under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium iodide (NaI) in acetone for halide substitution, or ammonia (NH₃) for amine substitution.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2,6-dimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

The oxadiazole ring is known for its bioactivity, including antimicrobial, anti-inflammatory, and anticancer properties . The benzamide core can interact with various biological targets, making this compound a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity. It can also serve as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2,6-dimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The benzamide core can form hydrogen bonds and hydrophobic interactions with proteins, affecting their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethoxybenzamide: Lacks the oxadiazole ring, making it less bioactive.

    N-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide: Lacks the methoxy groups, which can affect its reactivity and bioactivity.

    2,6-Dimethoxy-N-(phenylmethyl)benzamide:

Uniqueness

2,6-Dimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is unique due to the presence of both the methoxy-substituted benzamide core and the bioactive oxadiazole ring. This combination enhances its potential for diverse applications in chemistry, biology, and industry.

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